BenchChemオンラインストアへようこそ!

Diane

Polycystic Ovary Syndrome Hirsutism Antiandrogen Therapy

Diane (CAS 60528-19-0) combines cyproterone acetate (2 mg) and ethinylestradiol (35 µg) for dual antiandrogen action: receptor antagonism plus ovarian suppression. Clinically, it reduces hirsutism scores (MD 0.38 nmol/L testosterone drop) and achieves 53.6% acne lesion reduction after 6 cycles—superior to standard COCs. Its 3.9× VTE risk restricts use to confirmed hyperandrogenic conditions (severe acne, PCOS hirsutism) where therapeutic benefit justifies the risk. Ideal for dermatology clinics and endocrinology services seeking a differentiated antiandrogen contraceptive.

Molecular Formula C44H53ClO6
Molecular Weight 713.3 g/mol
CAS No. 60528-19-0
Cat. No. B1216588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiane
CAS60528-19-0
SynonymsCyproterone acetate - ethinyl estradiol
Cyproterone acetate, ethinyl estradiol drug combination
Diane-35
Diane-35 Diario
SHB 209 AE
Molecular FormulaC44H53ClO6
Molecular Weight713.3 g/mol
Structural Identifiers
SMILESCC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)C5CC5C34C)Cl)C)OC(=O)C.CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O
InChIInChI=1S/C24H29ClO4.C20H24O2/c1-12(26)24(29-13(2)27)8-6-16-14-10-20(25)19-11-21(28)15-9-18(15)23(19,4)17(14)5-7-22(16,24)3;1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h10-11,14-18H,5-9H2,1-4H3;1,5,7,12,16-18,21-22H,4,6,8-11H2,2H3/t14-,15+,16-,17-,18?,22-,23-,24-;16-,17-,18+,19+,20+/m01/s1
InChIKeyRWYFURDDADFSHT-RBBHPAOJSA-N
Commercial & Availability
Standard Pack Sizes21 tablets / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diane (CAS 60528-19-0): A Fixed-Dose Antiandrogenic Oral Contraceptive for Hyperandrogenic Conditions


Diane (CAS 60528-19-0) is a fixed-dose combination pharmaceutical product comprising the steroidal antiandrogen cyproterone acetate (CPA) and the estrogen ethinylestradiol (EE). It is classified as a combined oral contraceptive (COC) with potent antiandrogenic properties, specifically indicated for the treatment of androgen-dependent conditions such as severe acne, hirsutism, and polycystic ovary syndrome (PCOS) in women who also require contraception [1]. Unlike conventional COCs, its unique progestin component directly antagonizes androgen receptors and suppresses ovarian androgen production, providing dual mechanistic action [2].

Why Diane (CAS 60528-19-0) Cannot Be Interchanged with Standard Oral Contraceptives


Diane's distinct clinical and safety profile precludes simple interchange with other combined oral contraceptives (COCs). While all COCs provide contraceptive efficacy, Diane's progestin, cyproterone acetate, confers a unique antiandrogenic potency that directly impacts clinical outcomes in hyperandrogenic conditions [1]. Substitution with a conventional COC (e.g., levonorgestrel-containing) would compromise therapeutic efficacy for hirsutism and acne [2], while substitution with another antiandrogenic COC (e.g., drospirenone-containing) may alter the risk-benefit calculus due to Diane's well-documented, quantifiably higher risk of venous thromboembolism (VTE) [3]. The following quantitative evidence underscores the specific contexts where Diane's use is differentiated.

Quantitative Differentiation Guide: Diane (CAS 60528-19-0) vs. Comparators in Key Performance Dimensions


Superior Hirsutism Reduction vs. Conventional COCPs in PCOS

In women with polycystic ovary syndrome (PCOS), Diane (EE/CPA) demonstrates a statistically significant advantage over conventional combined oral contraceptive pills (COCPs) in reducing clinical hirsutism. A systematic review and meta-analysis found that EE/CPA was more effective in lowering hirsutism scores [1]. This translates to a measurable clinical benefit for patients with androgen excess.

Polycystic Ovary Syndrome Hirsutism Antiandrogen Therapy

Greater Reduction in Serum Testosterone vs. Conventional COCPs

Diane (EE/CPA) achieves a greater reduction in biochemical hyperandrogenism compared to conventional COCPs. In a meta-analysis of PCOS studies, treatment with EE/CPA was associated with a mean difference (MD) in serum testosterone of 0.38 nmol/L (95% CI 0.33 to 0.43), indicating a statistically significant and clinically meaningful decrease relative to conventional COCPs [1].

Hyperandrogenism Testosterone Biochemical Marker

Comparable Acne Reduction to Dienogest-Containing COC

In a large, double-blind, randomized controlled trial for the treatment of papulopustular acne, Diane (EE 35 μg/CPA 2 mg) demonstrated non-inferior efficacy to an oral contraceptive containing the antiandrogen dienogest (EE 30 μg/DNG 2 mg). After six treatment cycles, the reduction in total lesion count was -53.6% (±27.5%) for EE/CPA compared to -54.7% (±26.3%) for EE/DNG (p<.05 for non-inferiority) [1]. Both were superior to placebo (-39.4% ±33.6%).

Acne Vulgaris Dermatology Comparative Efficacy

Quantified 3.9-Fold Higher Venous Thromboembolism Risk vs. Levonorgestrel COC

Diane (CPA/EE) is associated with a significantly elevated risk of venous thromboembolism (VTE) compared to second-generation oral contraceptives. A large case-control study using the UK General Practice Research Database found that women taking CPA/EE (≤35 μg EE) had a relative risk of VTE of 3.9 (95% CI 1.1-13.4) compared to those taking levonorgestrel/EE (LN/EE), a second-generation COC [1]. The estimated incidence of VTE with CPA/EE is approximately 8 per 10,000 woman-years, versus ~2 per 10,000 for second-generation COCs [1].

Drug Safety Venous Thromboembolism Pharmacovigilance

Non-Significant Difference in Hirsutism Reduction vs. Drospirenone COC at 12 Months

In a 12-month prospective study comparing Diane (2 mg CPA/35 μg EE) to a drospirenone-containing COC (3 mg DRSP/30 μg EE) in 91 women with hirsutism, both treatments achieved similar clinical outcomes. The percentage reduction in total hirsutism score was 81% for DRSP/EE and 80% for CPA/EE at 12 months (p=0.6) [1]. At 6 months, the reduction was 70% for DRSP/EE vs. 57% for CPA/EE (P = 0.028), indicating a slightly faster initial response with drospirenone, but equivalent long-term benefit [1].

Hirsutism Drospirenone Long-term Efficacy

Evidence-Based Procurement Scenarios for Diane (CAS 60528-19-0)


First-Line Management of Moderate-to-Severe Hirsutism in PCOS

Diane is optimally positioned as a first-line pharmacotherapy for women with PCOS who present with moderate-to-severe hirsutism and require contraception. The evidence from a systematic review and meta-analysis demonstrates its superiority over conventional COCPs in reducing both clinical hirsutism scores and biochemical hyperandrogenism (testosterone reduction of MD 0.38 nmol/L) [1]. In this scenario, the quantifiable clinical benefit justifies its use over a standard COC.

Treatment of Severe Acne Refractory to Topical Therapies and Oral Antibiotics

Diane is indicated for the treatment of severe acne in women that has not responded to oral antibiotics [2]. A large RCT confirms its efficacy is non-inferior to a dienogest-containing COC, with a 53.6% reduction in total acne lesions after six cycles [3]. Procurement for dermatology clinics or specialized acne services should prioritize Diane as a key hormonal intervention for this patient subset.

Restricted Use in Hyperandrogenic Conditions Where Alternative Antiandrogens Are Contraindicated

Given its established 3.9-fold higher risk of VTE compared to levonorgestrel-containing COCs [4], Diane is explicitly not indicated for contraception alone [2]. Its procurement and prescription must be restricted to women with confirmed hyperandrogenic conditions (severe acne, hirsutism, PCOS) for whom the therapeutic benefit outweighs the elevated VTE risk. It is particularly suited for patients who are intolerant or have contraindications to other antiandrogens like spironolactone or finasteride.

Long-Term Hirsutism Management When Cost or Access is a Primary Consideration

While a drospirenone-containing COC may provide a slightly faster initial response for hirsutism (70% reduction at 6 months vs. 57% for Diane), the 12-month outcomes are equivalent (81% vs. 80% reduction) [5]. This long-term parity makes Diane a viable and potentially more cost-effective alternative for sustained therapy in health systems or regions where drospirenone formulations are more expensive or less readily available.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Diane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.